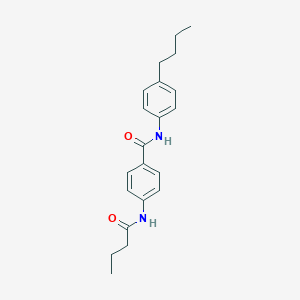
4-(butanoylamino)-N-(4-butylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butanoylamino)-N-(4-butylphenyl)benzamide, commonly known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It was first synthesized in 1991 by the pharmaceutical company British Biotech and has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
BB-94 works by binding to the active site of MMPs, preventing them from breaking down the extracellular matrix. This leads to a reduction in tumor invasion and metastasis, as well as an increase in the effectiveness of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
BB-94 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce tumor growth and metastasis, as well as increase the effectiveness of chemotherapy and radiation therapy. BB-94 has also been shown to reduce inflammation and oxidative stress, which are both important factors in cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BB-94 is its potency as an MMP inhibitor. It has been shown to be effective at very low concentrations, making it a useful tool for studying the role of MMPs in cancer development and progression. However, BB-94 is also known to inhibit other enzymes, which can make it difficult to interpret experimental results. Additionally, BB-94 has poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on BB-94. One area of interest is the development of more selective MMP inhibitors that target specific MMP isoforms. This could lead to more effective cancer treatments with fewer side effects. Another area of interest is the use of BB-94 in combination with other cancer therapies, such as immunotherapy. Finally, there is interest in developing new formulations of BB-94 that improve its solubility and bioavailability, making it more useful in a wider range of experimental settings.
Synthesemethoden
The synthesis of BB-94 involves a multi-step process that begins with the reaction of p-nitrobenzoyl chloride and n-butylamine to form p-nitrobenzamide. This compound is then reacted with butyryl chloride to form 4-(butanoylamino)-N-(4-nitrophenyl)benzamide, which is subsequently reduced to BB-94 using a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
BB-94 has been extensively studied for its potential use in cancer treatment. It is a potent inhibitor of matrix metalloproteinases (MMPs), a family of enzymes that play a critical role in tumor invasion and metastasis. MMPs are responsible for breaking down the extracellular matrix, allowing cancer cells to migrate and invade surrounding tissues. By inhibiting MMP activity, BB-94 has been shown to reduce tumor growth and metastasis in animal models.
Eigenschaften
Produktname |
4-(butanoylamino)-N-(4-butylphenyl)benzamide |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
4-(butanoylamino)-N-(4-butylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O2/c1-3-5-7-16-8-12-19(13-9-16)23-21(25)17-10-14-18(15-11-17)22-20(24)6-4-2/h8-15H,3-7H2,1-2H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
VHUKNZGCUOXDGK-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCC |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215398.png)
![ethyl 2-[[3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B215399.png)
![1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215400.png)
![1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215402.png)
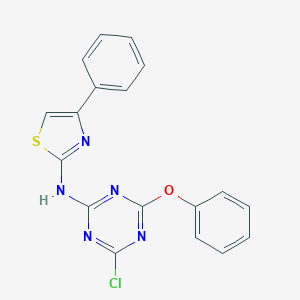
![6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B215404.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
![ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate](/img/structure/B215406.png)
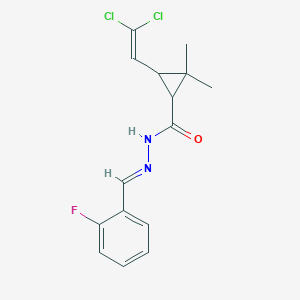
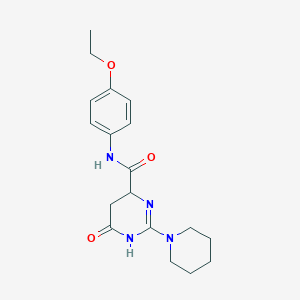
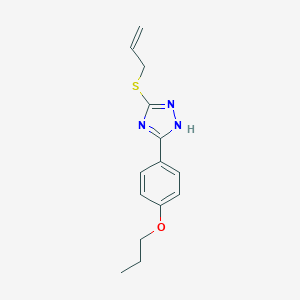
![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)
![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)